Enantiomer-Dependent Inhibition Mode: Competitive Reversible (D-Cbz) vs. Irreversible Inactivation (L-Cbz) of HAV 3C Protease
Against hepatitis A virus 3C cysteine proteinase, N-Carbobenzyloxy-D-serine-beta-lactone (5a) exhibits competitive reversible inhibition with a Kᵢ of 1.50 × 10⁻⁶ M. In stark contrast, its enantiomer, N-Carbobenzyloxy-L-serine-beta-lactone (5b), functions as an irreversible inactivator with kᵢₙₐcₜ = 0.70 min⁻¹, K₁ = 1.84 × 10⁻⁴ M, and a second-order rate constant kᵢₙₐcₜ/K₁ = 3800 M⁻¹ min⁻¹. This mechanistic dichotomy—reversible binding versus covalent active-site modification—demonstrates that the D-configuration yields a fundamentally distinct inhibition profile [1].
| Evidence Dimension | Inhibition mechanism and potency against HAV 3C protease |
|---|---|
| Target Compound Data | Kᵢ = 1.50 × 10⁻⁶ M (competitive reversible) |
| Comparator Or Baseline | N-Carbobenzyloxy-L-serine-beta-lactone: kᵢₙₐcₜ = 0.70 min⁻¹, K₁ = 1.84 × 10⁻⁴ M, kᵢₙₐcₜ/K₁ = 3800 M⁻¹ min⁻¹ (irreversible inactivator) |
| Quantified Difference | Mechanism switch from irreversible inactivation (L-isomer) to competitive reversible inhibition (D-isomer); Kᵢ is 123-fold lower than K₁ of L-isomer (1.50 × 10⁻⁶ M vs. 1.84 × 10⁻⁴ M) |
| Conditions | HAV 3C cysteine proteinase, enzyme concentration 0.1 μM, pH 7.5, 25°C |
Why This Matters
A competitive reversible inhibitor provides a distinct pharmacological profile—avoiding permanent enzyme inactivation—which is critical for studies requiring controlled, dose-dependent inhibition or for therapeutic contexts where irreversible modification would be undesirable.
- [1] Lall MS, Ramtohul YK, James MN, Vederas JC. Serine and threonine beta-lactones: a new class of hepatitis A virus 3C cysteine proteinase inhibitors. J Org Chem. 2002 Mar 8;67(5):1536-47. doi: 10.1021/jo0109016. View Source
